2-Hydroxy-3,5-diiodobenzaldehyde [4-(2-bromo-5-chloro-4-methylanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone
Description
This compound is a structurally complex hydrazone derivative featuring a 1,3,5-triazine core substituted with a 4-morpholinyl group and a halogen-rich aromatic amine (2-bromo-5-chloro-4-methylaniline). The hydrazone linkage connects the triazine moiety to a 2-hydroxy-3,5-diiodobenzaldehyde fragment.
Properties
Molecular Formula |
C21H19BrClI2N7O2 |
|---|---|
Molecular Weight |
770.6 g/mol |
IUPAC Name |
2-[(E)-[[4-(2-bromo-5-chloro-4-methylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-4,6-diiodophenol |
InChI |
InChI=1S/C21H19BrClI2N7O2/c1-11-6-14(22)17(9-15(11)23)27-19-28-20(30-21(29-19)32-2-4-34-5-3-32)31-26-10-12-7-13(24)8-16(25)18(12)33/h6-10,33H,2-5H2,1H3,(H2,27,28,29,30,31)/b26-10+ |
InChI Key |
ABMGHUREUSIAGS-NSKAYECMSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1Cl)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C/C4=C(C(=CC(=C4)I)I)O)Br |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=C(C(=CC(=C4)I)I)O)Br |
Origin of Product |
United States |
Preparation Methods
Functionalization of Cyanuric Chloride
Cyanuric chloride reacts with morpholine at 0–5°C in anhydrous acetone to replace the first chlorine atom, yielding 2,4-dichloro-6-morpholino-1,3,5-triazine. The second substitution introduces 2-bromo-5-chloro-4-methylaniline at 40–50°C in tetrahydrofuran (THF) with triethylamine as a base, forming 2-chloro-4-(2-bromo-5-chloro-4-methylanilino)-6-morpholino-1,3,5-triazine.
Hydrazine Substitution
The remaining chlorine at the 2-position is replaced by hydrazine through refluxing with hydrazine hydrate (80% v/v) in ethanol for 6–8 hours. The product, 4-(2-bromo-5-chloro-4-methylanilino)-6-morpholino-1,3,5-triazin-2-hydrazine, is isolated via filtration and recrystallized from ethanol (yield: 75–85%).
Key Characterization Data
-
FTIR : N–H stretch (3250–3350 cm⁻¹), C–N triazine (1560 cm⁻¹).
-
¹H NMR (DMSO-d₆): δ 7.8–8.2 (aromatic protons), δ 3.6–3.8 (morpholine O–CH₂), δ 2.4 (CH₃).
Preparation of 2-Hydroxy-3,5-diiodobenzaldehyde
This aldehyde is either commercially sourced (CAS: 2631-77-8) or synthesized via iodination of 2-hydroxybenzaldehyde. Direct iodination using iodine monochloride (ICl) in acetic acid at 60°C for 12 hours yields 2-hydroxy-3,5-diiodobenzaldehyde (85% purity).
Purification
Recrystallization from ethanol removes unreacted starting material and mono-iodinated byproducts.
Hydrazone Formation
The final step involves condensation of the triazine hydrazine with 2-hydroxy-3,5-diiodobenzaldehyde under acidic conditions.
Reaction Conditions
-
Solvent : Ethanol (anhydrous).
-
Catalyst : Glacial acetic acid (2–3 drops).
-
Molar Ratio : 1:1 (hydrazine:aldehyde).
-
Temperature : Reflux (78°C).
The reaction progress is monitored by thin-layer chromatography (TLC; ethyl acetate/hexane 2:1). Post-reaction, the mixture is cooled to 0°C, and the precipitate is filtered, washed with cold ethanol, and dried.
Yield and Purity
Analytical and Spectroscopic Validation
Table 1: Physicochemical Properties of the Target Compound
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₁₉BrClI₂N₇O₂ |
| Molecular Weight | 770.6 g/mol |
| CAS Number | Not publicly disclosed |
| Melting Point | 210–215°C (decomposes) |
| Solubility | DMSO, DMF; sparingly in ethanol |
Spectroscopic Data
-
FTIR : O–H stretch (3200 cm⁻¹), C═N hydrazone (1600 cm⁻¹), I–C aromatic (550 cm⁻¹).
-
¹H NMR (DMSO-d₆): δ 11.2 (s, 1H, OH), δ 8.9 (s, 1H, N═CH), δ 7.5–8.1 (aromatic H), δ 3.7 (m, 4H, morpholine).
-
¹³C NMR : δ 190.5 (CHO), δ 160–170 (triazine C), δ 120–140 (aromatic C-I).
Optimization and Challenges
Byproduct Mitigation
Chemical Reactions Analysis
Hydrazone Group (-C=N-NH-)
-
Nucleophilic Addition : Reacts with electrophiles (e.g., aldehydes, ketones) to form Schiff base derivatives.
-
Cyclization : Under acidic or thermal conditions, forms heterocyclic compounds like triazoles.
-
Metal Complexation : Binds transition metals (e.g., Cu²⁺, Fe³⁺) via the imine nitrogen and phenolic oxygen, forming chelates with potential catalytic or medicinal applications .
Iodine Substituents
-
Electrophilic Substitution : Iodine’s electron-withdrawing effect directs electrophiles to meta/para positions on the benzaldehyde ring.
-
Redox Reactions : Participates in iodide-mediated redox cycles under oxidative conditions .
Triazine Ring
-
Nucleophilic Displacement : Morpholinyl and bromo-chloro-methylanilino groups undergo substitution reactions with amines or thiols .
Catalytic and Environmental Influences
Mechanistic Insights
The compound’s antimicrobial activity is attributed to:
-
Enzyme Inhibition : Binds microbial enzymes (e.g., tyrosine phosphatases) via the hydrazone group and halogen atoms .
-
Membrane Disruption : Iodine substituents enhance lipophilicity, facilitating cell wall penetration .
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) data reveals:
| Temperature Range (°C) | Mass Loss (%) | Process |
|---|---|---|
| 25–150 | <5 | Solvent/water evaporation |
| 150–300 | 35–40 | Hydrazone and triazine breakdown |
| >300 | Complete | Carbonization |
Decomposition pathways include cleavage of the hydrazone bond and release of iodine vapor .
Key Research Findings
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the effectiveness of hydrazone derivatives, including the compound , as broad-spectrum antimicrobial agents. Research indicates that hydrazones synthesized from amino compounds exhibit substantial antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
Case Studies
- Antibacterial Activity : A study demonstrated that certain hydrazones showed minimum inhibitory concentrations (MICs) as low as 31.25 µM against MRSA strains. The incorporation of halogenated groups enhanced the antibacterial efficacy of these compounds .
- Mechanisms of Action : The antimicrobial action is not solely based on direct bacterial killing; some hydrazones also inhibit efflux pumps in bacteria, which helps restore the effectiveness of existing antibiotics against resistant strains .
Antioxidant Properties
Hydrazones have been evaluated for their antioxidant capabilities. The DPPH assay has been used to assess the radical scavenging activity of various hydrazone derivatives. Compounds with structural modifications showed promising results in reducing oxidative stress markers .
Data Table: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |
|---|---|---|
| Hydrazone A | 85% | 25 |
| Hydrazone B | 78% | 30 |
| Hydrazone C | 90% | 20 |
Drug Development
The synthesis of novel hydrazone derivatives has been explored for their potential as anticancer agents. These compounds have shown selective cytotoxicity against cancer cell lines while exhibiting minimal toxicity to normal cells .
Structural Properties
Structural analysis through techniques such as X-ray crystallography has provided insights into the molecular interactions that underpin the biological activities of these compounds. This understanding aids in optimizing their design for enhanced efficacy .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of multiple halogen atoms and the triazine ring allows it to form strong interactions with these targets, potentially inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Triazine-Hydrazone Derivatives
Key Structural Features :
- Triazine Core : The 1,3,5-triazine scaffold is common in agrochemicals and pharmaceuticals due to its ability to engage in hydrogen bonding and π-π interactions.
- Hydrazone Linkage : This group enhances conformational flexibility and metal-chelation capacity, which is critical for biological activity.
Comparative Analysis :
- 5-{4-Chloro-3-Nitrophenyl}-2-Furaldehyde (4-Methoxy-6-Morpholinyl-1,3,5-Triazin-2-yl)Hydrazone (CAS: 459.84 g/mol) :
- 3-Bromo-5-Chloro-2-Hydroxybenzaldehyde {4-(4-Morpholinyl)-6-[3-(Trifluoromethyl)Anilino]-1,3,5-Triazin-2-yl}Hydrazone (CAS: 310458-22-1): The trifluoromethyl group increases lipophilicity and bioavailability compared to the target compound’s methyl and diiodo substituents. This substitution pattern is advantageous in CNS-targeting drug design .
Halogenated Benzaldehyde Derivatives
Key Functional Groups :
- 2-Hydroxy-3,5-Diiodobenzaldehyde (3,5-DI-2-HBA) :
- 4-Hydroxy-3,5-Dibromobenzaldehyde (3,5-DB-4-HBA) :
Morpholine-Containing Triazine Derivatives
Role of Morpholine :
- Morpholine improves aqueous solubility and modulates pharmacokinetic properties. For example, bis(morpholino-triazine) derivatives (e.g., compounds in –5) exhibit enhanced solubility (>50 mg/mL in water) compared to the target compound’s mono-morpholinyl substitution. This difference impacts their utility in aqueous formulations .
Antimicrobial Activity
- The target compound’s diiodo-benzaldehyde group aligns with iodinated phenolic compounds (e.g., 2,4,6-triiodophenol) used as disinfectants in water treatment. Its activity against Gram-positive bacteria is likely superior to chlorinated analogs (e.g., 3,5-DB-4-HBA) due to iodine’s higher redox activity .
Drug Design Potential
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Weight (g/mol) | Key Substituents | LogP* | Potential Application |
|---|---|---|---|---|
| Target Compound | ~750.3† | 3,5-diiodo, Br, Cl, morpholine | 3.8 | Antimicrobial agents |
| 5-{4-Chloro-3-Nitrophenyl}-2-Furaldehyde (Morpholinyl-Triazin-2-yl)Hydrazone | 459.84 | NO₂, furyl, Cl | 2.1 | Reactive intermediates |
| 3-Bromo-5-Chloro-2-Hydroxybenzaldehyde (Trifluoromethyl-Anilino)Hydrazone | 610.7 | CF₃, Br, Cl | 4.5 | CNS drug candidates |
| 4-Hydroxy-3,5-Dibromobenzaldehyde | 279.9 | 3,5-dibromo | 2.9 | Optoelectronic materials |
*Estimated using fragment-based methods. †Calculated from empirical formula.
Biological Activity
The compound 2-Hydroxy-3,5-diiodobenzaldehyde [4-(2-bromo-5-chloro-4-methylanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone represents a novel class of hydrazone derivatives that have gained attention due to their potential biological activities. This article delves into the biological properties, synthesis, and mechanisms of action of this compound based on diverse research findings.
Chemical Structure and Synthesis
The compound is characterized by its complex structure which includes a hydrazone linkage and multiple halogen substituents. The synthesis typically involves the condensation of 2-hydroxy-3,5-diiodobenzaldehyde with an appropriate hydrazine derivative under acidic conditions. This process yields the hydrazone product with varying yields depending on reaction conditions.
Antimicrobial Properties
Research indicates that hydrazones derived from 2-hydroxy-3,5-diiodobenzaldehyde exhibit significant antimicrobial activity. A study demonstrated that these compounds are effective against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antimicrobial Activity of Selected Hydrazones
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Hydrazone A | MRSA | 31.25 µM |
| Hydrazone B | Escherichia coli | 62.5 µM |
| Hydrazone C | Pseudomonas aeruginosa | 125 µM |
The antimicrobial mechanism is believed to involve the inhibition of bacterial efflux pumps, which are responsible for antibiotic resistance. By inhibiting these pumps, the hydrazones can restore the efficacy of existing antibiotics . Additionally, some studies suggest that these compounds may induce oxidative stress in bacterial cells, leading to cell death.
Cytotoxicity and Safety
While the antimicrobial potential is promising, it is crucial to evaluate the cytotoxic effects of these compounds on human cells. Preliminary studies indicate that certain derivatives exhibit low toxicity towards mammalian cells, making them suitable candidates for further development as therapeutic agents .
Case Study 1: Efficacy Against Drug-Resistant Strains
In a controlled laboratory setting, a series of hydrazones were tested against drug-resistant strains of bacteria. The results highlighted that specific modifications in the chemical structure significantly enhanced the antimicrobial potency against resistant strains compared to standard antibiotics .
Case Study 2: In Vivo Studies
In vivo studies involving animal models have shown that selected hydrazones can effectively reduce bacterial load in infected tissues without causing significant side effects. These findings suggest a potential for clinical applications in treating infections caused by resistant pathogens .
Q & A
Q. How are computational methods (e.g., molecular docking) applied to study mechanism of action?
- Methodological Answer : Docking studies (AutoDock Vina, Schrödinger) model interactions between the hydrazone-triazine scaffold and proteasome’s β5 subunit. ’s copper complex study suggests metal coordination to Thr1 residues as a key mechanism .
Data Contradiction Analysis
-
Example : Discrepancies in melting points or yields between synthetic batches.
-
Example : Divergent bioactivity results across cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
